2-Methyl-5-phenylbenzoic acid 2-Methyl-5-phenylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 2840-35-9
VCID: VC7964747
InChI: InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
SMILES: CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

2-Methyl-5-phenylbenzoic acid

CAS No.: 2840-35-9

Cat. No.: VC7964747

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-phenylbenzoic acid - 2840-35-9

Specification

CAS No. 2840-35-9
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name 2-methyl-5-phenylbenzoic acid
Standard InChI InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Standard InChI Key WTSGYCUASKQTIJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

The core structure of 2-methyl-5-phenylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a methyl group (-CH3_3) at the second position, and a phenyl group (-C6_6H5_5) at the fifth position. This arrangement creates steric and electronic effects that influence its reactivity. Key molecular properties include:

PropertyValue
CAS Number2840-35-9
Molecular FormulaC14H12O2\text{C}_{14}\text{H}_{12}\text{O}_{2}
Molecular Weight212.24 g/mol
Exact Mass212.084 g/mol
LogP (Octanol-Water Partition)3.36
Topological Polar Surface Area37.3 Ų

The methyl group enhances hydrophobicity, while the phenyl group contributes to π-π stacking interactions, relevant in material science and drug design .

Synthesis and Industrial Production

Friedel-Crafts Acylation and Oxidation

A primary synthesis route involves Friedel-Crafts acylation of toluene derivatives. For example, toluene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to form a ketone intermediate, which is subsequently oxidized to the carboxylic acid using agents like KMnO4_4 or CrO3_3 . Industrial-scale production employs continuous flow reactors to optimize yield and purity, followed by recrystallization or chromatography for purification .

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize palladium catalysts to introduce substituents. For instance, 4-bromo-2-methylbenzoic acid methyl ester undergoes Suzuki-Miyaura coupling with aryl boronic acids to install phenyl groups at specific positions . This method is highly selective and scalable, with yields exceeding 80% under optimized conditions .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The carboxylic acid group is susceptible to oxidation, forming quinones under strong acidic conditions (e.g., H2_2SO4_4/CrO3_3) . Reduction with LiAlH4_4 converts the -COOH group to a primary alcohol, enabling further derivatization .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution at the para position relative to the methyl group. Nitration (HNO3_3/H2_2SO4_4) and sulfonation (SO3_3) are common, producing intermediates for dyes and pharmaceuticals .

Applications in Scientific Research

Medicinal Chemistry

2-Methyl-5-phenylbenzoic acid serves as a precursor for Na+^+/H+^+ exchanger (NHE) inhibitors. For example, (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives exhibit cardioprotective effects by modulating intracellular pH during myocardial ischemia . These compounds show 27-fold selectivity for the NHE-1 isoform over NHE-2, highlighting their therapeutic potential .

Material Science

The compound’s aromaticity and substituent geometry make it a building block for conjugated polymers. Its derivatives are used in organic light-emitting diodes (OLEDs) due to enhanced electron transport properties .

Comparative Analysis with Analogues

CompoundSubstituentsLogPApplications
Benzoic AcidNone1.87Food preservative
4-Methylbenzoic Acid-CH3_3 at C42.11Polymer additive
2-Methyl-5-phenylbenzoic Acid-CH3_3 at C2, -C6_6H5_5 at C53.36NHE inhibitors, OLEDs

The unique substitution pattern of 2-methyl-5-phenylbenzoic acid enhances its binding affinity in biological systems and electronic applications compared to simpler analogs .

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